Ixocarpalactone A
Description
Properties
CAS No. |
71801-45-1 |
|---|---|
Molecular Formula |
C28H40O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
15-[1-(3,4-dimethyl-5-oxooxolan-2-yl)-1,2-dihydroxypropan-2-yl]-6,14-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H40O8/c1-12-13(2)24(33)35-21(12)23(32)27(5,34)22-17(29)11-16-14-10-20-28(36-20)19(31)7-6-18(30)26(28,4)15(14)8-9-25(16,22)3/h6-7,12-17,19-23,29,31-32,34H,8-11H2,1-5H3 |
InChI Key |
PHBPDHFIJFLEGD-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)OC1C(C(C)(C2C(CC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C |
Canonical SMILES |
CC1C(C(=O)OC1C(C(C)(C2C(CC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C |
melting_point |
294-295°C |
Other CAS No. |
71801-45-1 |
physical_description |
Solid |
Synonyms |
IxoA cpd ixocarpalactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
PHGDH Selectivity: this compound selectively inhibits PHGDH-high cancer cells (e.g., PANC-1) without affecting normal cells, a trait absent in azacoccone E .
In Vivo Efficacy : Oral administration reduced pancreatic tumor volume by 62% in mice, outperforming synthetic inhibitors like BI-4924 .
Synergistic Effects : Combined with gemcitabine, it reduced drug resistance in pancreatic cancer via serine metabolism disruption .
Contradictions and Limitations
- Bioactivity Variability: Studies report conflicting data on Withanolide S’s anticancer potency, possibly due to extraction methods .
- Synthetic Derivatives : 2,3-Dihydro-3β-methoxythis compound (a derivative) showed artifactual bioactivity in LC-MS analyses, underscoring the need for purity controls .
Preparation Methods
Soxhlet Extraction
Soxhlet extraction is the most efficient method for recovering IxoA, achieving 2.5–3.5% extract yield from P. ixocarpa fruits.
Protocol :
-
Solvent : Methanol (optimal polarity for withanolide solubility).
-
Conditions : 6–8 cycles at 60°C for 24 hours.
-
Advantages : Higher recovery of nonpolar withanolides compared to maceration.
Table 1: Extract Yields Using Soxhlet vs. Maceration
| Method | Solvent | Yield (%) | IxoA Concentration (mg/g) |
|---|---|---|---|
| Soxhlet | Methanol | 3.5 | 0.12 ± 0.03 |
| Soxhlet | Ethyl Acetate | 0.8 | 0.08 ± 0.02 |
| Maceration | Methanol | 0.5 | 0.05 ± 0.01 |
| Maceration | Water | 3.0 | Not detected |
Maceration
While less efficient, maceration is suitable for small-scale extraction:
Purification Techniques
Liquid-Liquid Partitioning
Crude extracts are partitioned sequentially using solvents of increasing polarity:
Medium-Pressure Liquid Chromatography (MPLC)
Preparative Thin-Layer Chromatography (PTLC)
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile:water (55:45, isocratic).
-
Flow Rate : 1.0 mL/min.
Table 2: Chromatographic Conditions for IxoA Purification
| Technique | Stationary Phase | Mobile Phase | Purity (%) | Yield (%) |
|---|---|---|---|---|
| MPLC | Silica gel | Hexane:acetone (3:1) | 85 | 2.1 |
| PTLC | Silica gel GF254 | CHCl3:MeOH (9:1) | 90 | 1.5 |
| HPLC | C18 | ACN:H2O (55:45) | 98 | 0.8 |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
IxoA crystallizes in the orthorhombic space group P212121, confirming its 14β,17β-epoxywithanolide structure.
Challenges and Artifacts
-
Artifact Formation : Methanol-based extraction may produce 3β-methoxy derivatives (e.g., 2,3-dihydro-3β-methoxythis compound).
-
Mitigation : Use fresh plant material and minimize exposure to reactive solvents.
Yield Optimization Strategies
-
Aeroponic Cultivation : Enhances IxoA content by 40% compared to soil-grown plants.
-
Enzymatic Pretreatment : Cellulase (1.5 U/g) increases extract yield by 22%.
Analytical Validation
Q & A
Q. What are the primary mechanisms by which Ixocarpalactone A exerts its antiproliferative effects in cancer models?
this compound induces apoptosis and inhibits proliferation via multiple pathways:
- PHGDH Inhibition : Targets phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, disrupting cancer cell metabolism .
- Apoptotic Activation : Upregulates caspase-3/7 activity and increases PARP cleavage in colon cancer cells (e.g., HCT-116), confirmed via flow cytometry and Western blotting .
- Cell Cycle Arrest : Blocks G2/M phase transition in pancreatic cancer models, validated through flow cytometric DNA content analysis .
Methodology: Use PHGDH activity assays (e.g., NADH-coupled enzymatic assays) and apoptosis markers (Annexin V/PI staining) to replicate findings.
Q. What methodological approaches are recommended for isolating this compound from Physalis species?
Isolation protocols involve:
- Extraction : Ethanol or methanol extraction followed by partitioning with solvents like hexane and ethyl acetate .
- Chromatography : High-performance liquid chromatography (HPLC) or UPLC-QTOF-MS for purification, with structural confirmation via NMR (¹H, ¹³C, 2D-COSY) .
- Yield Optimization : Adjust extraction parameters (e.g., temperature, solvent polarity) based on genotype-specific phenolic profiles .
Validation: Compare spectral data with published references (e.g., The FEBS Journal ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different cancer cell lines?
Discrepancies arise due to:
- Cell Line Heterogeneity : Colon (HCT-116) vs. pancreatic (PANC-1) cells exhibit differential PHGDH expression and metabolic dependencies .
- Assay Conditions : Viability assays (MTT vs. resazurin) may yield varying sensitivities; standardize protocols and include positive controls (e.g., 5-FU) .
- Compound Stability : Assess degradation kinetics in culture media using LC-MS .
Recommendation: Perform dose-response curves under uniform conditions and report cell line authentication details .
Q. What experimental strategies are effective in validating PHGDH as the primary molecular target of this compound?
- Genetic Knockdown : siRNA-mediated PHGDH silencing in cancer cells; if this compound’s efficacy diminishes, target engagement is confirmed .
- Enzymatic Assays : Measure PHGDH activity in vitro using purified enzyme and NADH quantification; compare inhibition kinetics with known inhibitors (e.g., NCT-503) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding interactions between this compound and PHGDH’s allosteric site, validated by mutagenesis (e.g., Arg235Ala) .
Data Interpretation: Cross-validate with metabolomics (e.g., serine/glycine depletion via GC-MS) .
Q. How do researchers address discrepancies between in vitro and in vivo antitumor efficacy of this compound?
- Pharmacokinetic Profiling : Measure bioavailability and half-life in murine models using LC-MS/MS; optimize formulations (e.g., nanoencapsulation) to enhance solubility .
- Toxicity Screening : Assess hepatorenal toxicity via serum ALT/CRE levels and histopathology .
- Tumor Microenvironment : Evaluate immune cell infiltration (e.g., CD8+ T cells) in xenografts to identify combinatorial synergies with immunotherapies .
Design Tip: Use orthotopic pancreatic cancer models for clinically relevant metastasis data .
Methodological Frameworks
Q. What statistical approaches are critical for analyzing dose-dependent apoptotic effects of this compound?
- Dose-Response Modeling : Fit data to Hill or log-logistic equations (e.g., R package
drc) to calculate EC₅₀ and maximal efficacy . - Error Analysis : Quantify technical vs. biological variability using ANOVA with post-hoc Tukey tests .
- Reproducibility : Pre-register protocols (e.g., OSF) and share raw data (e.g., flow cytometry FCS files) .
Q. How should researchers design studies to investigate synergistic effects of this compound with chemotherapeutics?
- Combination Index (CI) : Calculate using Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1) or antagonism (CI > 1) .
- Mechanistic Overlap : Avoid combining agents targeting PHGDH and serine synthesis pathways to prevent redundancy .
- In Vivo Testing : Use staggered dosing regimens in PDX models to mimic clinical scenarios .
Data Reporting Standards
- Structural Elucidation : Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm) and MS fragmentation patterns .
- Anticancer Data : Follow REMARK criteria for preclinical studies, including cell line authentication and apoptosis assay details .
- Negative Results : Publish null findings (e.g., lack of efficacy in breast cancer models) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
